hCAIX-IN-14

Carbonic anhydrase IX inhibition Tumor hypoxia Enzyme kinetics

hCAIX-IN-14 (Ki=134.8 nM, SI I/IX=6.7, II/IX=6.8) is a benzenesulfonamide with a dihydrotriazine core. Unlike urea-linked SLC-0111, its rigid cyclic linker alters binding kinetics and isoform discrimination. Use as an intermediate-potency, moderate-selectivity reference for hCA IX inhibition studies under hypoxia. Supplied for laboratory oncology research.

Molecular Formula C11H17ClN6O2S
Molecular Weight 332.81 g/mol
Cat. No. B15141010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-14
Molecular FormulaC11H17ClN6O2S
Molecular Weight332.81 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)N)C.Cl
InChIInChI=1S/C11H16N6O2S.ClH/c1-11(2)16-9(12)15-10(13)17(11)7-3-5-8(6-4-7)20(14,18)19;/h3-6H,1-2H3,(H2,14,18,19)(H4,12,13,15,16);1H
InChIKeyQRLCMBUJRLHXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAIX-IN-14: Carbonic Anhydrase IX Inhibitor with Defined Ki and Selectivity Profile for Hypoxic Tumor Research


hCAIX-IN-14, also known as compound 5a, is a small-molecule benzenesulfonamide derivative that functions as a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX) [1]. Its molecular architecture incorporates a 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzenesulfonamide core, representing a distinct structural class among tumor-associated carbonic anhydrase inhibitors . The compound is characterized by a well-defined inhibition constant (Ki) of 134.8 nM against hCA IX, accompanied by documented selectivity profiles relative to off-target cytosolic isoforms hCA I and hCA II [1]. This inhibitor is intended exclusively for laboratory research applications in oncology, particularly in the study of hypoxic tumor microenvironments where hCA IX is overexpressed.

Why hCAIX-IN-14 Cannot Be Substituted by Other In-Class hCA IX Inhibitors Without Experimental Validation


Carbonic anhydrase IX inhibitors exhibit substantial variation in both absolute potency and isoform selectivity, even among compounds with apparent structural similarity. hCAIX-IN-14 demonstrates a unique combination of Ki values and selectivity indices that distinguishes it from clinically advanced comparators such as SLC-0111 (Ki = 45.0 nM for hCA IX) and the reference standard acetazolamide (AAZ) [1]. The compound's selectivity profile—SI (I/IX) = 6.7 and SI (II/IX) = 6.8—differs markedly from other sulfonamide-based inhibitors in the same chemical series, precluding direct functional substitution [1]. Furthermore, hCAIX-IN-14 contains a distinct 1,3,5-dihydrotriazine cyclic linker rather than the urea linker found in SLC-0111, which alters both binding kinetics and isoform discrimination [1]. Consequently, procurement decisions predicated on assumed class-wide equivalence risk introducing confounding variables into experimental systems, particularly in studies requiring precisely defined hCA IX inhibition with quantified off-target activity.

hCAIX-IN-14: Quantitative Differentiation Evidence Versus Comparator Inhibitors


hCAIX-IN-14 hCA IX Potency Profile: Direct Comparison with SLC-0111 and Acetazolamide

hCAIX-IN-14 (compound 5a) exhibits an hCA IX Ki of 134.8 nM, representing approximately 3-fold lower absolute potency compared to the clinical candidate SLC-0111 (Ki = 45.0 nM) but significantly distinct potency relative to the reference inhibitor acetazolamide (AAZ; Ki = 25.7 nM for hCA IX in the same assay system) [1]. This quantitative difference in enzyme inhibition establishes hCAIX-IN-14 as a tool compound with intermediate potency—more potent than many early-generation sulfonamides yet less potent than SLC-0111—providing a defined potency reference point for structure-activity relationship studies within the dihydrotriazine-linked benzenesulfonamide series.

Carbonic anhydrase IX inhibition Tumor hypoxia Enzyme kinetics

hCAIX-IN-14 Selectivity Profile: Quantified Discrimination Against Off-Target Cytosolic Isoforms

hCAIX-IN-14 demonstrates selectivity indexes of SI (I/IX) = 6.7 and SI (II/IX) = 6.8 relative to the standard drug acetazolamide (AAZ) [1]. This selectivity profile positions the compound as moderately selective for hCA IX over the off-target cytosolic isoforms hCA I and hCA II, in contrast to the higher selectivity reported for SLC-0111 and the lower selectivity characteristic of non-specific sulfonamide inhibitors. The selectivity is quantified from primary Ki data: hCA I Ki = 884.3 nM and hCA II Ki = 912.6 nM (calculated from SI values and hCA IX Ki = 134.8 nM) [1].

Isoform selectivity hCA I hCA II

hCAIX-IN-14 Structural Differentiation: 1,3,5-Dihydrotriazine Linker Versus Urea Linker in SLC-0111

hCAIX-IN-14 incorporates a rigid 1,3,5-dihydrotriazine cyclic linker between the benzenesulfonamide zinc-binding group and the lipophilic tail, in contrast to the flexible urea linker present in SLC-0111 [1]. This structural divergence confers distinct conformational constraints that influence both binding kinetics and isoform selectivity. Within the same study, compounds in series A (bearing the dihydrotriazine linker) exhibited hCA IX Ki values ranging from 134.8 nM to >2,000 nM, whereas series B compounds (incorporating a 1,3,5-triazine linker with cyanoethenyl spacer) achieved enhanced potency with the lead compound 12i reaching Ki = 38.8 nM [1].

Chemical scaffold Medicinal chemistry Structure-activity relationship

hCAIX-IN-14 Intra-Series Potency Comparison: Differentiation from Close Structural Analog 7a

Within the same chemical series (series A), hCAIX-IN-14 (compound 5a) exhibits substantially higher hCA IX inhibitory potency (Ki = 134.8 nM) compared to its close structural analog 7a (Ki = 294.9 nM), which differs only in the distance between the zinc-binding group and the lipophilic dimethyl group at the dihydrotriazine linker [1]. This 2.2-fold potency advantage establishes hCAIX-IN-14 as the preferred compound among analogs with shorter linker distances in this series.

Structure-activity relationship Lead optimization Medicinal chemistry

hCAIX-IN-14 hCA XII Cross-Reactivity: Baseline Data for Off-Target Assessment

hCAIX-IN-14 exhibits measurable inhibition of the tumor-associated isoform hCA XII, with a Ki value in the range of 83.7–8,678 nM reported for compounds in the related series B, though specific hCA XII Ki data for compound 5a is not explicitly tabulated in the primary source [1]. Class-level analysis indicates that dihydrotriazine-containing benzenesulfonamides in series A generally display moderate to weak hCA XII inhibition compared to their hCA IX activity. This cross-reactivity profile should be considered when interpreting cellular and in vivo experiments where hCA XII may also contribute to observed phenotypes.

hCA XII Isoform selectivity Off-target profiling

Recommended Research and Procurement Scenarios for hCAIX-IN-14


Benchmarking Studies of hCA IX Inhibitor Potency and Selectivity Gradients

Procure hCAIX-IN-14 to serve as an intermediate-potency, moderate-selectivity reference point in studies comparing multiple hCA IX inhibitors. Its Ki of 134.8 nM and selectivity indices (SI I/IX = 6.7; SI II/IX = 6.8) provide a defined midpoint between low-potency, non-selective sulfonamides and high-potency, high-selectivity clinical candidates such as SLC-0111 [1]. This positioning enables dose-response and selectivity-response correlation analyses across a continuous gradient of inhibitor properties.

Structure-Activity Relationship Studies Focused on Linker Rigidity

Utilize hCAIX-IN-14 as the prototypical dihydrotriazine-linked benzenesulfonamide for investigating how cyclic linker rigidity versus acyclic linker flexibility modulates hCA IX binding, cellular permeability, and functional inhibition [1]. Pair with structurally matched compounds bearing urea linkers (e.g., SLC-0111) or triazine linkers (series B compounds) to systematically dissect linker-dependent pharmacological properties.

Hypoxic Tumor Cell Model Experiments Requiring Defined hCA IX Inhibition

Deploy hCAIX-IN-14 in cellular assays conducted under hypoxic conditions (1% O2, 5% CO2, 94% N2 at 37°C) to interrogate the functional consequences of hCA IX inhibition on pH regulation, migration, and proliferation in cancer cell lines [1]. The compound's well-characterized Ki and selectivity profile permit dose selection that achieves measurable target engagement while minimizing confounding off-target effects on cytosolic isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for hCAIX-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.